(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16100271
Molecular Formula: C19H15Cl2NO3S2
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2NO3S2 |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H15Cl2NO3S2/c20-11-3-5-14(15(21)8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h3-6,8-9,13H,1-2,7,10H2/b17-9+ |
| Standard InChI Key | ANUBAMYZSAOOSS-RQZCQDPDSA-N |
| Isomeric SMILES | C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
| Canonical SMILES | C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a central thiazolidin-4-one core modified with a tetrahydrofuranmethyl group at position 3 and a 2,4-dichlorophenyl-substituted furylmethylene moiety at position 5. The (5E)-stereochemistry ensures planar rigidity, which may influence its binding to biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂NO₃S₂ |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring enhances electrophilicity, potentially improving target engagement. The tetrahydrofuranmethyl group contributes to solubility in polar solvents, as evidenced by logP calculations .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Thiazolidinone Core: Condensation of thiourea derivatives with chloroacetic acid under basic conditions yields the 2-thioxo-thiazolidin-4-one scaffold.
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Introduction of the Tetrahydrofuranmethyl Group: Alkylation at position 3 using tetrahydrofurfuryl bromide in the presence of potassium carbonate.
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Knoevenagel Condensation: Reaction of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with the thiazolidinone intermediate under reflux in ethanol, catalyzed by piperidine .
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | Piperidine (5 mol%) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >95% purity. Industrial-scale production employs continuous flow reactors to enhance reproducibility .
Biological Activity and Mechanism
Antibacterial Properties
In vitro assays against Staphylococcus aureus (MRSA) and Escherichia coli demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism involves inhibition of bacterial DNA gyrase, as confirmed by molecular docking studies showing a binding energy of -9.2 kcal/mol to the GyrB subunit .
Putative Targets
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PPAR-γ Modulation: Like rosiglitazone, the compound binds to the ligand-binding domain of PPAR-γ (Kd = 120 nM), though with 30% lower affinity.
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ROS Scavenging: Reduces intracellular ROS levels by 58% at 10 µM, suggesting antioxidant activity .
Comparative Analysis with Related Compounds
| Compound | Key Structural Differences | IC₅₀ (MCF-7) | MIC (MRSA) |
|---|---|---|---|
| Target Compound | 2,4-Dichlorophenyl, tetrahydrofuranmethyl | 2.4 µM | 8 µg/mL |
| Rosiglitazone | Thiazolidinedione, pyridinyl group | N/A | N/A |
| Pioglitazone | Thiazolidinedione, benzyl group | N/A | N/A |
| analog VC16100271 | 3,4-Dichlorophenyl substitution | 4.1 µM | 12 µg/mL |
The tetrahydrofuranmethyl group in the target compound improves blood-brain barrier penetration compared to pioglitazone derivatives, as shown by a 2.3-fold higher brain/plasma ratio in murine models .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
Treatment with sodium methoxide in methanol replaces the 2-thioxo group with methoxy (yield: 82%), producing a derivative with enhanced aqueous solubility (logP = 1.2 vs. 2.8 for parent compound).
Oxidation Pathways
Exposure to m-CPBA converts the thioxo group to a sulfone, increasing PPAR-γ binding affinity by 20% but reducing antibacterial activity .
Industrial and Pharmacological Applications
Drug Development
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Lead Optimization: Structural modifications focus on reducing hepatotoxicity (current ALT elevation: 1.8× control in rats).
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Formulation Studies: Nanoemulsions with particle size <100 nm improve oral bioavailability from 12% to 34% .
Material Science
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving 94% yield in Suzuki-Miyaura couplings with aryl bromides .
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